molecular formula C11H11ClN2O2 B1388448 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214831-35-2

3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1388448
CAS No.: 1214831-35-2
M. Wt: 238.67 g/mol
InChI Key: SQYCDHGPHLHUOG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that this compound may have antioxidant properties, protecting cells from oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species (ROS) levels and boosting the glutathione system . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and catalase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its protective effects against oxidative stress in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity. At higher doses, it may cause toxic or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and elimination from the body . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it exerts its antioxidant effects by reducing ROS levels . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYCDHGPHLHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.